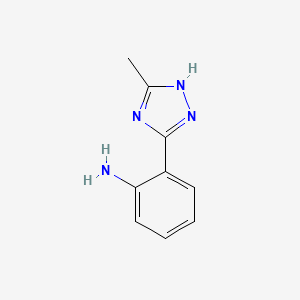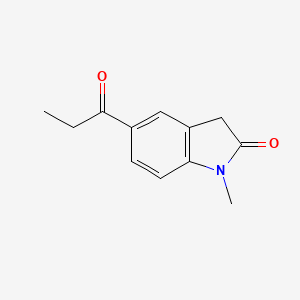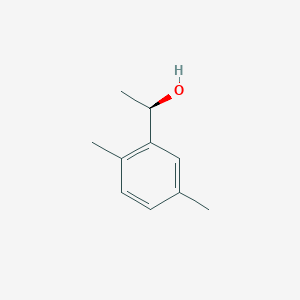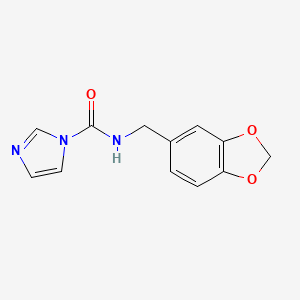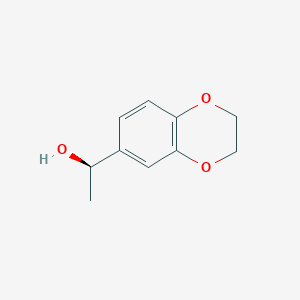
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antibacterial and Antifungal Agents
Research highlights the potential of derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in acting as antibacterial and antifungal agents. Specifically, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis, with certain derivatives displaying mild cytotoxicity (Abbasi et al., 2020). Additionally, compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been evaluated for their antimicrobial and antifungal activities, with certain compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide exhibiting good antimicrobial potential and low hemolytic activity (Abbasi et al., 2020).
Decomposition Mechanism and Antioxidant Properties
Studies have explored the decomposition mechanisms of cyclic peroxides like 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, revealing that these substances decompose in aqueous media to form hydroxyl radicals. This process has shown moderate cell-killing activity against strains like Pseudomonas, linking the decomposition to potential antibacterial properties (Matsugo et al., 1991).
Neuroprotective and Cognitive Effects
Compounds such as (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) have been investigated for their neuroprotective and cognitive enhancement properties. Studies have shown that T-588 can protect against toxicity in cultured astrocytes, suggesting potential applications in combating neurological damages caused by toxins (Phuagphong et al., 2004). Furthermore, T-588 has demonstrated protective effects against neuronal injury induced by conditions such as serum deprivation or amyloid-beta protein in cultured cortical neurons (Yamamuro et al., 2003).
Anti-HIV Activity
Derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol have been explored for their potential in inhibiting HIV-1 attachment, with certain compounds displaying subnanomolar potency in pseudotype infectivity assays and promising pharmacokinetic profiles (Regueiro-Ren et al., 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications.
properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTYSANYGEBEZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)
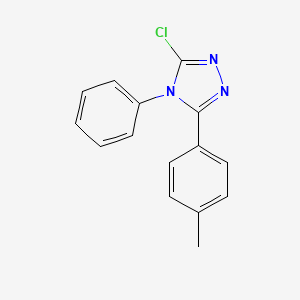
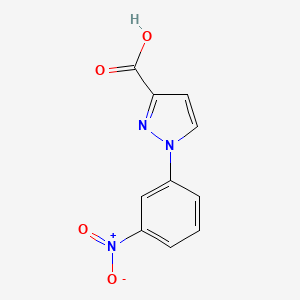
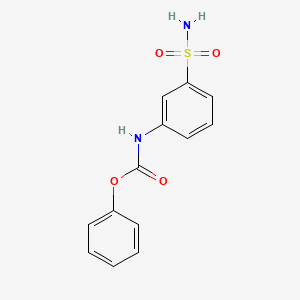

![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)
